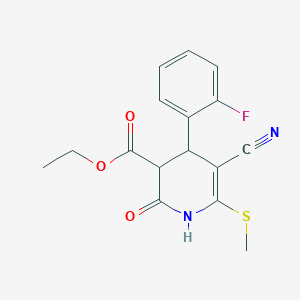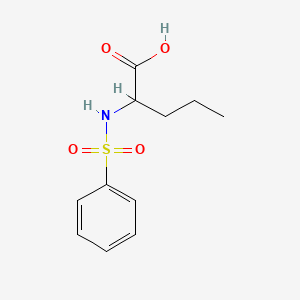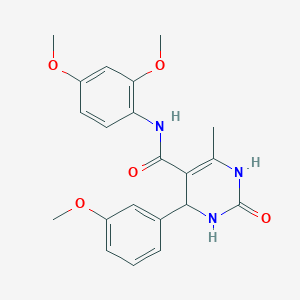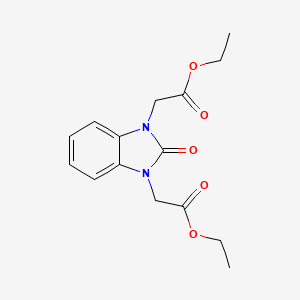![molecular formula C18H14ClN3O6S B3964391 4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3964391.png)
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
Vue d'ensemble
Description
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential use in cancer treatment. SN-38 is a derivative of the prodrug irinotecan, which is commonly used in the treatment of colorectal cancer.
Mécanisme D'action
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. Topoisomerase I is responsible for cutting and rejoining DNA strands during replication and repair. This compound binds to the topoisomerase I-DNA complex and prevents the DNA strands from rejoining, leading to the formation of a stable cleavage complex. This complex is toxic to the cell and eventually leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and cause cell cycle arrest. This compound has also been shown to induce apoptosis, a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of topoisomerase I, making it a useful tool for studying the role of this enzyme in DNA replication and repair. However, this compound is also highly toxic and can be difficult to work with, making it important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are a number of future directions for research on 4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One area of interest is the development of new and more effective methods for delivering this compound to cancer cells. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, there is interest in studying the potential use of this compound in combination with other cancer treatments, such as radiation therapy and immunotherapy.
Conclusion
In conclusion, this compound is a potent topoisomerase I inhibitor that has shown promise as a potential cancer treatment. Its mechanism of action involves the inhibition of topoisomerase I, leading to the formation of a stable cleavage complex and eventual cell death. This compound has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound.
Applications De Recherche Scientifique
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and multiplying, leading to their eventual death.
Propriétés
IUPAC Name |
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O6S/c19-14-8-7-12(18(23)21-15-5-1-2-6-16(15)22(24)25)10-17(14)29(26,27)20-11-13-4-3-9-28-13/h1-10,20H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLGWQKJEUMORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,4-dichlorophenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3964330.png)
![4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964333.png)
![4-[(4-chlorophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3964336.png)
![1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine](/img/structure/B3964340.png)

![3-amino-2-{[(4-ethylphenyl)amino]carbonyl}-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3964359.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3964365.png)

![N-cyclohexyl-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3964378.png)
![N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)cyclohexanamine](/img/structure/B3964383.png)
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3964403.png)
![3-isopropyl-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3964416.png)
